Hafnium tetrachloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Hafnium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrachlorohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJQWYGJJBYLF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

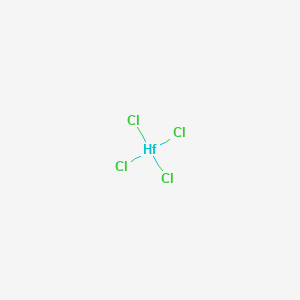

Cl[Hf](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfCl4, Cl4Hf | |

| Record name | Hafnium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [Sigma-Aldrich MSDS] | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13499-05-3, 37230-84-5 | |

| Record name | Hafnium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13499-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013499053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Hafnium tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Hafnium tetrachloride (HfCl₄) is a versatile inorganic compound that serves as a critical precursor in the synthesis of various hafnium-based materials and as a potent Lewis acid catalyst in a range of organic transformations. Its unique combination of properties makes it a compound of significant interest in materials science, catalysis, and potentially in specialized areas of drug development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and its applications in catalysis, alongside essential safety and handling information.

Physical Properties

This compound is a white, crystalline solid at room temperature.[1][2] It is a hygroscopic substance that readily absorbs moisture from the air.[3] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molar Mass | 320.302 g/mol | [1] |

| Appearance | White crystalline solid | [1][2] |

| Density | 3.89 g/cm³ | [1] |

| Melting Point | 432 °C (810 °F; 705 K) | [1][2] |

| Sublimation Temperature | 317 °C | [4] |

| Boiling Point | Sublimes at 320 °C | [5] |

| Vapor Pressure | 1 mmHg at 190 °C | [1][2][5] |

| Crystal Structure | Monoclinic, mP10 | [1] |

| Solubility | Decomposes in water.[1][2] Soluble in methanol and acetone.[3][6] Highly soluble in organic solvents like benzene and toluene.[7] |

Chemical Properties and Reactivity

This compound is a Lewis acid, a property that underpins many of its applications in catalysis.[2][8] Its chemical behavior is characterized by its reactivity towards water and its ability to form complexes and undergo metathesis reactions.

Hydrolysis

HfCl₄ reacts vigorously with water, including atmospheric moisture, to produce hafnium oxychloride (HfOCl₂) and hydrogen chloride (HCl).[1][3] This reaction is a critical consideration for its handling and storage.

Reaction: HfCl₄ + H₂O → HfOCl₂ + 2 HCl[1]

Complex Formation

As a Lewis acid, this compound readily forms adducts with Lewis bases. For instance, it reacts with tetrahydrofuran (THF) to form a 2:1 complex, HfCl₄(THF)₂, which is soluble in organic solvents and serves as a useful precursor for other hafnium compounds.[1]

Salt Metathesis

HfCl₄ undergoes salt metathesis reactions with various reagents, such as Grignard reagents and sodium cyclopentadienide, to form organohafnium compounds.[1]

Example: 2 NaC₅H₅ + HfCl₄ → (C₅H₅)₂HfCl₂ + 2 NaCl[1]

Reduction

The reduction of this compound to lower oxidation states is challenging. However, in the presence of phosphine ligands, it can be reduced with a sodium-potassium alloy.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the chlorination of hafnium(IV) oxide in the presence of a reducing agent like carbon.

Materials:

-

Hafnium(IV) oxide (HfO₂)

-

Activated carbon powder

-

Chlorine gas (Cl₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Quartz tube furnace

-

Gas flow controllers

-

Condenser (cold trap)

Procedure:

-

Thoroughly mix hafnium(IV) oxide and activated carbon powder in a 1:2 molar ratio.

-

Place the mixture in a quartz boat and insert it into the center of a quartz tube furnace.

-

Purge the system with an inert gas for 30 minutes to remove air and moisture.

-

Heat the furnace to 600-700 °C under a continuous flow of inert gas.

-

Once the target temperature is reached, introduce a controlled flow of chlorine gas.

-

The volatile this compound will form and be carried by the gas stream.

-

Collect the solid HfCl₄ product in a condenser cooled with a dry ice/acetone bath or liquid nitrogen.

-

After the reaction is complete, cool the furnace to room temperature under an inert gas flow.

-

Carefully collect the crystalline HfCl₄ from the condenser in a dry, inert atmosphere glovebox.

Purification by Sublimation

This compound can be purified by sublimation under vacuum to remove less volatile impurities.

Equipment:

-

Sublimation apparatus (with a cold finger)

-

Vacuum pump

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

In an inert atmosphere, load the crude this compound into the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring all joints are well-sealed with high-vacuum grease.

-

Evacuate the apparatus using a vacuum pump.

-

Once a high vacuum is achieved, begin to cool the cold finger with a circulating coolant (e.g., cold water or a cryogen).

-

Gently heat the bottom of the apparatus using a heating mantle to a temperature of 150-200 °C.

-

The this compound will sublime and deposit as pure crystals on the cold finger.

-

After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus with an inert gas before dismantling it inside a glovebox to collect the purified HfCl₄.

Applications in Catalysis

Lewis Acid Catalysis

This compound is an effective Lewis acid catalyst for a variety of organic reactions, including Friedel-Crafts alkylations and acylations, and cycloadditions.[1][8] Its strong Lewis acidity allows it to activate substrates and promote bond formation.

Illustrative Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

-

Anhydrous this compound (HfCl₄)

-

Anhydrous Benzene

-

Alkyl halide (e.g., benzyl chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

-

Set up a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

In the flask, suspend anhydrous this compound (5 mol%) in anhydrous dichloromethane.

-

Add anhydrous benzene to the suspension.

-

Slowly add the alkyl halide to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or gentle reflux for the required time (monitored by TLC or GC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Ziegler-Natta Polymerization

This compound is a precursor for Ziegler-Natta catalysts, which are highly effective for the polymerization of alkenes, particularly propylene.[1][9] These catalysts are typically prepared by reacting HfCl₄ with an organoaluminum compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive material that requires careful handling.

-

Handling: Always handle this compound in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[1][10] Avoid inhalation of dust and contact with skin and eyes.[1][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and bases.[10]

-

Spills: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Do not use water to clean up spills as it will react violently.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

This technical guide provides a foundational understanding of the properties, synthesis, handling, and applications of this compound. Researchers and professionals are encouraged to consult the cited references and relevant safety data sheets for more detailed information before working with this compound.

References

- 1. ltschem.com [ltschem.com]

- 2. pfaltzandbauer.com [pfaltzandbauer.com]

- 3. atimaterials.com [atimaterials.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. CN117756176A - Preparation method of this compound and product obtained by preparation method - Google Patents [patents.google.com]

- 8. atimaterials.com [atimaterials.com]

- 9. CN1993295A - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Laboratory Synthesis of High-Purity Hafnium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methodologies for the synthesis of high-purity hafnium tetrachloride (HfCl₄) for laboratory applications. It details experimental protocols, data on yield and purity, and critical safety considerations.

This compound, a colorless, crystalline solid, serves as a vital precursor in the synthesis of various hafnium compounds, including organometallic complexes and advanced materials.[1] Its applications are prominent in catalysis and as a precursor for the deposition of hafnium dioxide (HfO₂), a high-k dielectric material crucial in the semiconductor industry. A significant challenge in producing high-purity HfCl₄ is its separation from zirconium tetrachloride (ZrCl₄), an impurity that is almost always present due to the chemical similarity of hafnium and zirconium, which co-exist in their natural ores.[1]

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction. The most common laboratory-scale methods include the carbochlorination of hafnium oxide, direct chlorination of hafnium metal, and reaction of hafnium oxide with carbon tetrachloride.

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Starting Materials | Typical Reaction Temperature (°C) | Reported Purity | Typical Yield | Key Advantages | Key Disadvantages |

| Carbochlorination | HfO₂, Carbon, Cl₂ gas | > 600 | 99.9% - 99.99% | High | Utilizes relatively inexpensive starting materials. | Requires handling of toxic chlorine gas and high temperatures. |

| Reaction with CCl₄ | HfO₂, CCl₄ | > 450 | ~99% | Moderate to High | Avoids the use of chlorine gas. | Generates phosgene (COCl₂) as a toxic byproduct. |

| Chlorination of Hf Metal | Hf metal, Cl₂ gas | > 300 | > 99.9% | High | Can produce very high-purity HfCl₄. | Hafnium metal is a more expensive starting material. |

| Chlorination of HfC | HfC, Cl₂ gas | > 250 | High | High | Lower reaction temperature compared to carbochlorination. | Requires prior synthesis of hafnium carbide. |

Experimental Protocols

Carbochlorination of Hafnium Oxide (HfO₂)

This method involves the reaction of hafnium oxide with carbon in the presence of chlorine gas at high temperatures.

Reaction: HfO₂(s) + 2C(s) + 2Cl₂(g) → HfCl₄(g) + 2CO(g)[1]

Experimental Protocol:

-

Preparation of the Reaction Mixture:

-

Thoroughly mix high-purity hafnium oxide (HfO₂) powder with an equimolar amount of finely divided activated carbon.

-

The mixture can be pelletized to prevent it from being carried away by the gas stream.

-

-

Apparatus Setup:

-

Place the HfO₂/C mixture in a quartz or graphite boat.

-

Position the boat in the center of a quartz tube within a horizontal tube furnace.

-

The furnace should be equipped with a gas inlet for chlorine and an inert gas (e.g., argon or nitrogen) and an outlet connected to a condenser and a scrubbing system for unreacted chlorine and carbon monoxide.

-

-

Reaction Procedure:

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the furnace to the reaction temperature (typically > 600 °C).

-

Once the desired temperature is reached, introduce a controlled flow of chlorine gas over the HfO₂/C mixture.

-

The volatile HfCl₄ will be carried by the gas stream to the condenser.

-

-

Product Collection:

-

The condenser should be cooled to allow for the desublimation of HfCl₄ as a white crystalline solid.

-

After the reaction is complete, cool the furnace to room temperature under an inert gas flow.

-

Carefully collect the HfCl₄ from the condenser in a dry, inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Reaction of Hafnium Oxide (HfO₂) with Carbon Tetrachloride (CCl₄)

This method avoids the use of chlorine gas but produces the highly toxic phosgene gas as a byproduct.

Reaction: HfO₂(s) + 2CCl₄(g) → HfCl₄(g) + 2COCl₂(g)

Experimental Protocol:

-

Apparatus Setup:

-

Place high-purity HfO₂ powder in a quartz boat within a tube furnace.

-

The gas inlet should be connected to a bubbler containing liquid carbon tetrachloride (CCl₄) and a carrier gas (e.g., argon).

-

The outlet should be connected to a condenser followed by a robust scrubbing system capable of neutralizing both unreacted CCl₄ and the phosgene byproduct.

-

-

Reaction Procedure:

-

Purge the system with an inert gas.

-

Heat the furnace to the reaction temperature (typically > 450 °C).

-

Pass the inert carrier gas through the CCl₄ bubbler to introduce CCl₄ vapor into the reaction tube.

-

The HfCl₄ produced will sublime and be carried to the condenser.

-

-

Product Collection:

-

Collect the condensed HfCl₄ in a cooled receiver.

-

All operations involving the handling of the product should be performed in an inert and dry atmosphere.

-

Purification of this compound

The primary impurity in crude HfCl₄ is ZrCl₄. Due to their similar vapor pressures, separation by simple distillation is challenging.

Table 2: Purification Methods for this compound

| Purification Method | Principle | Key Parameters | Achievable Purity |

| Fractional Distillation | Separation based on small differences in boiling points. | High-efficiency distillation column, precise temperature control. | Can significantly reduce ZrCl₄ content. |

| Extractive Distillation | Use of a molten salt solvent to enhance the volatility difference between HfCl₄ and ZrCl₄.[2][3][4][5] | Molten salt composition (e.g., NaCl-KCl), temperature gradient. | High purity, with Zr content below 100 ppm. |

| Sublimation | Separation of volatile HfCl₄ from non-volatile impurities. | Temperature gradient, vacuum conditions. | Effective for removing non-volatile impurities. |

| Selective Reduction | ZrCl₄ is selectively reduced to a non-volatile lower chloride, while HfCl₄ remains unchanged.[1] | Reducing agent, reaction temperature. | Can achieve high separation efficiency. |

Experimental Protocol: Purification by Vacuum Sublimation

Sublimation is an effective method for purifying HfCl₄ from non-volatile impurities.

-

Apparatus Setup:

-

A sublimation apparatus typically consists of a vessel containing the crude HfCl₄, a cold finger or a cooled surface for condensation, and a vacuum connection.

-

The apparatus should be made of a material that can withstand the sublimation temperature and is inert to HfCl₄.

-

-

Procedure:

-

Place the crude HfCl₄ in the sublimation vessel.

-

Assemble the apparatus and evacuate it to a low pressure.

-

Gently heat the vessel containing the crude HfCl₄. The sublimation temperature of HfCl₄ is around 317 °C.[3]

-

The HfCl₄ will sublime and deposit as pure crystals on the cold surface.

-

Non-volatile impurities will remain in the heating vessel.

-

After the sublimation is complete, cool the apparatus to room temperature before breaking the vacuum.

-

Collect the purified HfCl₄ in an inert atmosphere.

-

Mandatory Visualizations

Caption: General workflow for the synthesis and purification of HfCl₄.

Caption: Logical relationships in HfCl₄ synthesis.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, releasing hydrogen chloride (HCl) gas.[1] Therefore, it is imperative to handle HfCl₄ in a dry, inert atmosphere, such as in a glovebox or under a stream of dry argon or nitrogen.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and vapors. Use in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.

-

Spills: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite) and collect it in a sealed container for disposal.

Characterization and Purity Analysis

The purity of the synthesized HfCl₄, particularly the concentration of zirconium, is critical for many applications.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining the concentration of zirconium and other metallic impurities.[6][7][8][9]

-

X-ray Fluorescence (XRF): A non-destructive analytical technique that can be used to determine the elemental composition of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities.

This guide provides a foundational understanding of the laboratory synthesis of high-purity this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before undertaking any of the described procedures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. EP1773720A2 - Method for separating and purifying hafnium and zirconium - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Zirconium and this compound separation by extractive distillation with molten zinc chloride lead chloride solvent (Patent) | OSTI.GOV [osti.gov]

- 5. EP0123634A1 - Process for separating zirconium tetrachloride from this compound by extractive distillation for the removal of the aluminium introduced by the solvent - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determinations of zirconium, hafnium, yttrium and lanthanides in seawater according to a co-precipitation technique onto iron-hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of dissolved zirconium and hafnium from seawater using isotope dilution inductively coupled plasma mass spectrometry | UBC Chemistry [chem.ubc.ca]

Hafnium Tetrachloride: A Comprehensive Guide to its Crystal Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Hafnium tetrachloride (HfCl₄) is a colorless, crystalline solid that serves as a critical precursor in the synthesis of various hafnium-containing compounds, including organometallics, advanced catalysts, and high-k dielectrics for the electronics industry.[1][2][3][4] A thorough understanding of its solid-state structure and the nature of its chemical bonds is paramount for controlling its reactivity and designing novel materials. This technical guide provides an in-depth analysis of the crystal structure and bonding characteristics of this compound, supported by crystallographic data, experimental considerations, and visual representations of its structural motifs.

Crystal Structure of this compound

In the solid state, this compound adopts a polymeric structure, a key feature that distinguishes it from its monomeric tetrahedral form in the gas phase.[1][2] This polymeric arrangement is characterized by chains of distorted octahedra linked by bridging chlorine atoms.

Crystal System and Space Group

This compound crystallizes in the monoclinic system.[1][5] The most consistently reported space group is P2/c .[6] Another commonly cited space group, C2/c, is closely related; P2/c is a subgroup of C2/c, and the choice between them depends on the centering of the lattice. The crystallographic data from the Inorganic Crystal Structure Database (ICSD) confirms the space group as P2/c.

Lattice Parameters

The unit cell dimensions for this compound have been determined by single-crystal X-ray diffraction. The accepted values are summarized in the table below.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][5][6] |

| Space Group | P2/c | [6] |

| a | 6.23 Å | [6] |

| b | 7.56 Å | [6] |

| c | 6.46 Å | [6] |

| α | 90.00° | [6] |

| β | 108.24° | [6] |

| γ | 90.00° | [6] |

| Unit Cell Volume | 288.51 ų | [6] |

Coordination Environment and Polymeric Structure

In the solid state, each hafnium atom is octahedrally coordinated to six chlorine atoms.[1][6] These HfCl₆ octahedra share edges to form one-dimensional polymeric chains.[6] Within this structure, there are two distinct types of chlorine atoms:

-

Terminal Chlorine Atoms: These are bonded to only one hafnium atom.

-

Bridging Chlorine Atoms: These are bonded to two adjacent hafnium atoms, forming the links in the polymeric chain.

This arrangement results in a structure where each hafnium atom is connected to two terminal and four bridging chlorine atoms.[1] The polymeric chains of edge-sharing octahedra are a common structural motif for early transition metal tetrahalides in the solid state.

Bonding Characteristics

The bonding in this compound is predominantly covalent, although the significant difference in electronegativity between hafnium and chlorine imparts a degree of ionic character. The hafnium atom is in the +4 oxidation state.[1][2]

Hafnium-Chlorine Bond Distances

The formation of bridging and terminal chlorine atoms leads to a variation in the Hf-Cl bond lengths. The bridging Hf-Cl bonds are typically longer than the terminal Hf-Cl bonds. This is a consequence of the bridging chlorine atoms being bonded to two electropositive hafnium centers, which weakens the individual Hf-Cl interactions. The observed range for Hf-Cl bond distances is from approximately 2.30 Å to 2.64 Å.[6]

| Bond Type | Typical Bond Length Range |

| Hf-Cl (terminal) | Shorter end of the range |

| Hf-Cl (bridging) | Longer end of the range |

Gas Phase Structure

In the gas phase, at elevated temperatures, the polymeric structure of this compound breaks down to form discrete, monomeric HfCl₄ molecules.[1][2] Electron diffraction studies have shown that these gas-phase molecules possess a tetrahedral geometry, similar to other Group 4 tetrachlorides like TiCl₄ and ZrCl₄.[1][2] In this tetrahedral monomer, the Hf-Cl internuclear distance is approximately 2.33 Å.[1]

Experimental Protocols

The definitive method for determining the crystal structure of this compound is single-crystal X-ray diffraction. Below is a generalized experimental workflow for such an analysis.

Synthesis of Single Crystals

Obtaining single crystals of this compound suitable for X-ray diffraction can be challenging due to its hygroscopic nature. A common method for growing single crystals of metal halides is by chemical vapor transport .

Generalized Protocol:

-

Starting Material: High-purity this compound powder is used as the starting material.

-

Reaction Vessel: The HfCl₄ powder is placed in a sealed, evacuated quartz ampoule.

-

Temperature Gradient: The ampoule is placed in a two-zone tube furnace to create a precise temperature gradient. The source zone (containing the HfCl₄ powder) is heated to a temperature that allows for sublimation (e.g., ~300-350 °C).

-

Crystal Growth: The vaporized HfCl₄ travels to the cooler end of the ampoule, where it crystallizes. The temperature of the growth zone is maintained slightly below the sublimation temperature to promote slow, well-ordered crystal growth.

-

Crystal Harvesting: After a period of several days to weeks, the furnace is slowly cooled to room temperature. The ampoule is then carefully opened in an inert atmosphere (e.g., a glovebox) to harvest the single crystals.

Single-Crystal X-ray Diffraction

Generalized Protocol:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope in an inert oil to prevent decomposition from atmospheric moisture. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The positions of the hafnium and chlorine atoms in the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The crystal structure of this compound is a fascinating example of how the solid-state packing of a simple inorganic compound can lead to a complex, polymeric architecture. The monoclinic structure, with its chains of edge-sharing HfCl₆ octahedra, is a direct consequence of the bonding requirements of the hafnium and chlorine atoms. A detailed understanding of this structure is essential for researchers working with HfCl₄, as it governs its physical properties and chemical reactivity. The information presented in this guide provides a solid foundation for further exploration and application of this important chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hafnium(IV)_chloride [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. CN104692460A - this compound preparation method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

Spectroscopic Analysis of Hafnium Tetrachloride (HfCl₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the vibrational spectroscopic properties of hafnium tetrachloride (HfCl₄), focusing on Raman and Infrared (IR) spectroscopy. HfCl₄ is a colorless, crystalline solid that serves as a critical precursor for most organometallic hafnium compounds and sees specialized use in materials science and catalysis.[1] A thorough understanding of its vibrational characteristics is essential for quality control, structural elucidation, and monitoring chemical transformations.

A key structural feature of HfCl₄ is its physical state-dependent geometry. In the gas phase, it exists as a monomer with a tetrahedral (Td) structure.[1][2] In contrast, the solid state is a polymeric structure where each hafnium center is octahedrally coordinated, featuring two terminal and four bridging chloride ligands.[1][2] This structural variance profoundly influences the selection rules governing Raman and IR activity, leading to different spectra for each phase.

Quantitative Spectroscopic Data

The vibrational frequencies for this compound are presented below. The data for solid-state HfCl₄ is derived from experimental Raman spectroscopy, while the analysis for the gas-phase molecule is based on the theoretical vibrational modes for its tetrahedral symmetry.

Table 1: Raman Spectroscopy of Solid this compound

Solid HfCl₄ adopts a polymeric structure with C₂ₕ symmetry, resulting in distinct Raman active modes of Ag and Bg types.[3] The experimentally observed vibrational frequencies are detailed below.

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 396 | Ag / Bg (Hf-Cl Stretch) |

| 371 | Ag / Bg (Hf-Cl Stretch) |

| 299 | Ag / Bg (Hf-Cl Stretch) |

| 289 | Ag / Bg (Hf-Cl Stretch) |

| 233 | Ag / Bg (Deformation/Bend) |

| 147 | Ag / Bg (Deformation/Bend) |

| 127 | Ag / Bg (Deformation/Bend) |

| 105 | Ag / Bg (Lattice Modes) |

| Data sourced from Salyulev et al.[3] |

Table 2: Vibrational Mode Analysis of Gaseous this compound (Td Symmetry)

For a tetrahedral HfCl₄ molecule, group theory predicts four fundamental vibrational modes.[4][5] Their symmetries and spectroscopic activities are summarized here.

| Vibrational Mode | Symmetry | Description | IR Activity | Raman Activity |

| ν₁ | A₁ | Symmetric Stretch | Inactive | Active |

| ν₂ | E | Symmetric Bend | Inactive | Active |

| ν₃ | F₂ | Asymmetric Stretch | Active | Active |

| ν₄ | F₂ | Asymmetric Bend | Active | Active |

Table 3: Infrared Spectroscopy of this compound

Obtaining a pure IR spectrum of the fundamental Hf-Cl vibrations is challenging due to the compound's extreme sensitivity to moisture.[1][6] Commercially available samples often show bands from adsorbed or coordinated water.

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3431 | ν(O-H) Stretching of adsorbed water molecules | Not a fundamental HfCl₄ vibration.[7] |

| 1634 | δ(H-O-H) Bending of coordinated water molecules | Not a fundamental HfCl₄ vibration.[7] |

| ~389 | ν₃(F₂) Asymmetric Hf-Cl Stretch | Theoretical/Matrix Isolation Value.[8] |

Note: The bands at 3431 and 1634 cm⁻¹ are indicative of sample hydration and not intrinsic to anhydrous HfCl₄.[7] The fundamental asymmetric stretch (ν₃) is expected in the far-IR region.

Experimental Protocols

Critical Prerequisite: Inert Atmosphere Handling this compound is extremely hygroscopic and reacts readily with atmospheric moisture to form hafnium oxychloride and hydrochloric acid.[1][6] All sample preparation and handling must be performed under a dry, inert atmosphere (e.g., in a nitrogen or argon-filled glovebox). All glassware, spatulas, and spectroscopic accessories must be rigorously dried before use.

Protocol 2.1: Raman Spectroscopy of Solid HfCl₄

This protocol outlines the analysis of a solid, polycrystalline HfCl₄ sample.

-

Instrumentation:

-

Sample Preparation:

-

Inside a glovebox, load a small amount of HfCl₄ powder (a few milligrams) into a glass capillary tube and seal it.

-

Alternatively, press the powder into a small sample cup or onto a clean, dry microscope slide.[10]

-

-

Data Acquisition:

-

Place the sealed capillary or sample holder on the microscope stage.

-

Use the microscope's white light source to bring the sample surface into focus.

-

Route the laser beam through the microscope objective and onto the sample.

-

Set the spectrometer to acquire data from approximately 50 cm⁻¹ to 500 cm⁻¹ to cover all expected vibrational modes.

-

Adjust laser power and acquisition time to achieve an adequate signal-to-noise ratio without causing sample degradation.

-

Protocol 2.2: Infrared (IR) Spectroscopy of Solid HfCl₄

This protocol describes two common methods for solid-state IR analysis: Attenuated Total Reflectance (ATR) and the KBr pellet technique.

-

Instrumentation:

-

Sample Preparation (ATR Method):

-

Inside a glovebox, place the ATR accessory onto the spectrometer's sample stage.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of HfCl₄ powder directly onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR's anvil to ensure firm contact between the sample and the crystal.[13]

-

Transfer the entire setup (if sealed) or the sealed accessory to the spectrometer for analysis.

-

-

Sample Preparation (KBr Pellet Method):

-

Ensure KBr powder is thoroughly dry by heating it in an oven and cooling under vacuum.

-

Inside a glovebox, grind approximately 1-2 mg of HfCl₄ with 100-150 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]

-

Transfer the powder mixture to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Mount the pellet in a sample holder for analysis.

-

-

Data Acquisition:

-

Place the sample holder (either the ATR accessory or the KBr pellet holder) in the FTIR beam path.

-

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

After analysis, promptly clean all equipment. The KBr pellet can be dissolved, and the ATR crystal should be cleaned with a dry, non-reactive solvent followed by thorough drying.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in HfCl₄ spectroscopy and a generalized experimental workflow.

Caption: Logical flow from the physical state of HfCl₄ to its structure and resulting spectroscopic activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hafnium(IV)_chloride [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. The vibrational spectra of some tetrachlorides in rare gas matrices with particular reference to the molecular shapes of ThCl4 and UCI4 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. plus.ac.at [plus.ac.at]

- 11. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]

- 12. jascoinc.com [jascoinc.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

The Ascendancy of Hafnium Tetrachloride: A Technical Guide to its Lewis Acidity in Modern Chemistry

For Immediate Release

A Deep Dive into the Lewis Acidity of Hafnium Tetrachloride for Researchers, Scientists, and Drug Development Professionals

This compound (HfCl₄) is emerging as a powerful and versatile Lewis acid catalyst in a multitude of chemical transformations critical to research and pharmaceutical development. Its unique properties, including high catalytic activity, moisture tolerance in certain applications, and distinct selectivity, position it as a compelling alternative to traditional Lewis acids. This technical guide provides an in-depth comparison of the Lewis acidity of this compound with other common Lewis acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Unveiling Lewis Acidity: A Quantitative Comparison

The Lewis acidity of a compound, its ability to accept an electron pair, is a critical parameter in predicting its catalytic efficacy. This property can be quantified using various experimental and computational methods. Here, we present a comparative analysis of this compound against other common Lewis acids using data from the Gutmann-Beckett method and calculated Fluoride Ion Affinities (FIA).

The Gutmann-Beckett Method: An Empirical Measure of Lewis Acidity

The Gutmann-Beckett method provides an empirical, solution-phase measure of Lewis acidity by observing the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of a phosphine oxide probe upon coordination to a Lewis acid. A larger downfield shift indicates a stronger Lewis acid.

Recent studies utilizing tri-n-octylphosphine oxide (TOPO) as the probe have provided a direct comparison of the Lewis acidity of Group 4 metal tetrachlorides. The observed ³¹P NMR chemical shifts for the corresponding adducts are presented in Table 1.

| Lewis Acid | Probe Molecule | ³¹P NMR Chemical Shift (ppm) | Relative Lewis Acidity Ranking |

| Titanium tetrachloride (TiCl₄) | TOPO | 77.4[1] | 1 (Strongest) |

| This compound (HfCl₄) | TOPO | 73.0 [1] | 2 |

| Zirconium tetrachloride (ZrCl₄) | TOPO | 72.9[1] | 3 |

Note: The Lewis acidity is ranked based on the magnitude of the downfield chemical shift of the TOPO probe. A larger chemical shift corresponds to a stronger Lewis acid.

These results indicate that this compound possesses a strong Lewis acidity, comparable to that of zirconium tetrachloride and slightly less than that of titanium tetrachloride under these experimental conditions.[1]

Fluoride Ion Affinity: A Gas-Phase Measure of Intrinsic Lewis Acidity

Fluoride Ion Affinity (FIA) is a computational method that quantifies the intrinsic Lewis acidity of a molecule in the gas phase by calculating the enthalpy change of its reaction with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid. While a specific FIA value for HfCl₄ was not found in the searched literature, Table 2 presents the FIA values for a range of other common Lewis acids to provide a broader context for its potential Lewis acidity.

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |

| Antimony pentafluoride (SbF₅) | 548[2] |

| Arsenic pentafluoride (AsF₅) | 523[3] |

| Boron trifluoride (BF₃) | 481[3] |

| Aluminum trichloride (AlCl₃) | 456[2] |

| Tin tetrachloride (SnCl₄) | 435[2] |

| Titanium tetrachloride (TiCl₄) | Not Found |

| Zirconium tetrachloride (ZrCl₄) | Not Found |

| This compound (HfCl₄) | Not Found |

Key Experimental Protocols

To facilitate the practical application of this compound as a Lewis acid catalyst, this section provides detailed methodologies for the determination of Lewis acidity using the Gutmann-Beckett method and for a representative organic transformation, the HfCl₄-catalyzed Diels-Alder reaction.

Protocol 1: Determination of Lewis Acidity using the Gutmann-Beckett Method

This protocol outlines the procedure for determining the relative Lewis acidity of metal halides using a phosphine oxide probe and ³¹P NMR spectroscopy.[4]

Materials:

-

Lewis acid (e.g., HfCl₄)

-

Triethylphosphine oxide (TEPO) or Tri-n-octylphosphine oxide (TOPO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., dichloromethane-d₂, benzene-d₆)

-

NMR tubes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of the Lewis Acid Solution: In an inert atmosphere glovebox, accurately weigh the Lewis acid (e.g., HfCl₄) and dissolve it in the anhydrous deuterated solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).

-

Preparation of the Probe Solution: Prepare a stock solution of the phosphine oxide probe (TEPO or TOPO) of known concentration in the same deuterated solvent.

-

Sample Preparation for NMR Analysis:

-

Reference Sample: In an NMR tube, place a known volume of the deuterated solvent and add the phosphine oxide probe to achieve a specific concentration (e.g., 0.05 M).

-

Lewis Acid Adduct Sample: In a separate NMR tube, add a known volume of the Lewis acid stock solution. To this, add a stoichiometric equivalent of the phosphine oxide probe. Ensure thorough mixing.

-

-

³¹P NMR Spectroscopy:

-

Acquire the ³¹P NMR spectrum of the reference sample to determine the chemical shift of the free probe.

-

Acquire the ³¹P NMR spectrum of the Lewis acid adduct sample.

-

-

Data Analysis:

-

The Lewis acidity is determined by the difference in the ³¹P NMR chemical shift (Δδ) between the Lewis acid adduct and the free probe. A larger Δδ indicates a stronger Lewis acid.

-

Protocol 2: this compound Catalyzed Diels-Alder Reaction

This protocol describes a representative HfCl₄-catalyzed Diels-Alder reaction between furan and a dienophile.

Materials:

-

This compound (HfCl₄)

-

Furan

-

Dienophile (e.g., methyl acrylate)

-

Anhydrous solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add a magnetic stir bar and anhydrous dichloromethane.

-

Addition of Catalyst: Add this compound (e.g., 10 mol%) to the solvent and stir until it dissolves.

-

Addition of Reactants: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add furan (e.g., 2 equivalents) followed by the slow, dropwise addition of the dienophile (e.g., 1 equivalent).

-

Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired Diels-Alder adduct.

// Nodes for reactants, intermediates, and products Furan [label="Furan (Diene)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dienophile [label="Dienophile\n(e.g., Methyl Acrylate)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HfCl4 [label="HfCl₄\n(Lewis Acid Catalyst)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated_Complex [label="Activated Dienophile-HfCl₄ Complex", shape=box, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; Transition_State [label="[4+2] Cycloaddition\nTransition State", shape=diamond, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Diels-Alder Adduct", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges to show the reaction pathway Dienophile -> Activated_Complex [label="Coordination"]; HfCl4 -> Activated_Complex; Furan -> Transition_State; Activated_Complex -> Transition_State [label="Electrophilic Attack"]; Transition_State -> Product [label="Cyclization"]; HfCl4 -> HfCl4 [style=invis]; // Dummy edge for layout Product -> HfCl4 [label="Catalyst Regeneration", style=dashed, dir=back]; } .enddot Caption: HfCl₄-catalyzed Diels-Alder reaction pathway.

Conclusion

This compound is a potent Lewis acid with significant potential in organic synthesis and drug development. Its Lewis acidity, as demonstrated by spectroscopic methods, is comparable to other strong Lewis acids, and it offers unique advantages in terms of catalytic activity and selectivity in various reactions. The provided experimental protocols serve as a starting point for researchers to explore the utility of HfCl₄ in their own synthetic endeavors. As research in this area continues, the applications of this compound are expected to expand, further solidifying its role as a valuable tool in modern chemistry.

References

In-Depth Technical Guide to the Thermochemical Properties of Hafnium Tetrachloride Sublimation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the sublimation of hafnium tetrachloride (HfCl₄). The information presented herein is curated for professionals in research, scientific, and drug development fields who require precise data on the phase transition of this compound. This document summarizes key quantitative data, details established experimental protocols, and provides a visual representation of a common experimental workflow.

Thermochemical Data for this compound Sublimation

The sublimation of this compound, the direct phase transition from a solid to a gaseous state, is a critical parameter in various applications, including chemical vapor deposition (CVD) for the production of hafnium-based materials. The thermodynamic properties governing this process, primarily the enthalpy (ΔH°sub) and entropy (ΔS°sub) of sublimation, have been determined by several researchers. The vapor pressure as a function of temperature is a key experimental parameter from which these thermodynamic values are derived.

Vapor Pressure Equations

The relationship between the vapor pressure of HfCl₄ and temperature can be expressed through various empirically determined equations. These equations are fundamental for predicting the sublimation behavior under different conditions.

| Equation (log₁₀ P) | Temperature Range (K) | Pressure Units | Source |

| log₁₀ P = -5197/T + 11.712 | 476 - 681 | Torr | [1] |

| log₁₀ P = -5112/T + 13.64 | 398 - 500 | Pa | [2] |

Enthalpy and Entropy of Sublimation

The enthalpy of sublimation represents the energy required to transform one mole of a substance from a solid to a gas. The entropy of sublimation quantifies the change in disorder during this phase transition. These values can be derived from the vapor pressure-temperature relationship using the Clausius-Clapeyron equation.

| Enthalpy of Sublimation (ΔH°sub) (kJ/mol) | Entropy of Sublimation (ΔS°sub) (J/(mol·K)) | Temperature Range (K) | Experimental Method | Reference |

| 99.4 | 185.9 | 476 - 681 | Not Specified | Calculated from[1] |

| 97.9 ± 1.2 | Not Reported | 398 - 500 | Transpiration | Tangri and Bose, 1994 |

| 107.9 ± 0.8 | Not Reported | 353 - 433 | Knudsen Effusion Mass Spectrometry | Izmailovich, Khodeev, et al., 1973 |

| 97.8 | 222.8 | 398 - 500 | Transpiration | Calculated from[2] |

Note on Calculations: The enthalpy and entropy of sublimation in the table above, where not directly cited, have been calculated from the provided vapor pressure equations using the following relationships derived from the Clausius-Clapeyron equation:

-

ΔH°sub = -2.303 * R * A

-

ΔS°sub = 2.303 * R * B

Where 'A' is the slope and 'B' is the intercept of the log₁₀ P vs. 1/T equation, and R is the ideal gas constant (8.314 J/(mol·K)).

Experimental Protocols

The determination of thermochemical data for HfCl₄ sublimation relies on precise experimental techniques that can measure low vapor pressures at elevated temperatures. The two primary methods cited in the literature for obtaining the data presented in this guide are the transpiration method and Knudsen effusion mass spectrometry.

Transpiration Method

The transpiration method is a dynamic technique for vapor pressure measurement. A stream of an inert carrier gas is passed over a heated sample of the substance under investigation at a controlled flow rate. The carrier gas becomes saturated with the vapor of the sample. The amount of vapor transported by the gas is then determined, typically by condensing the vapor in a cold trap and measuring its mass.

General Protocol:

-

Sample Preparation: A known mass of high-purity this compound is placed in a temperature-controlled saturation chamber.

-

Carrier Gas Flow: A dry, inert carrier gas (e.g., argon) is passed through the saturation chamber at a constant and known flow rate. The flow rate is maintained low enough to ensure the carrier gas becomes fully saturated with HfCl₄ vapor.

-

Vapor Condensation: The gas mixture exiting the saturation chamber is passed through a condenser, which is maintained at a temperature low enough to cause the HfCl₄ vapor to solidify, trapping it from the gas stream.

-

Quantification: The mass of the condensed HfCl₄ is determined gravimetrically.

-

Vapor Pressure Calculation: The partial pressure of the this compound in the saturated carrier gas is calculated using the following formula:

PHfCl₄ = (mHfCl₄ / (mHfCl₄ + ncarrier * MHfCl₄)) * Ptotal

where:

-

PHfCl₄ is the partial pressure of HfCl₄.

-

mHfCl₄ is the mass of condensed HfCl₄.

-

ncarrier is the number of moles of the carrier gas.

-

MHfCl₄ is the molar mass of HfCl₄.

-

Ptotal is the total pressure of the gas mixture.

-

-

Data Analysis: The experiment is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points. This data is then used to determine the enthalpy and entropy of sublimation.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen effusion mass spectrometry is a high-temperature technique used to study the thermodynamics of vaporization and sublimation of low-volatility materials. A small amount of the sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. The molecules effusing from this orifice form a molecular beam that is then analyzed by a mass spectrometer.

General Protocol:

-

Sample Loading: A small quantity of this compound is loaded into a Knudsen cell, which is typically made of an inert material.

-

High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

-

Effusion and Molecular Beam Formation: In the heated cell, a vapor in equilibrium with the solid HfCl₄ is established. A small fraction of this vapor effuses through the small orifice, forming a molecular beam.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized, typically by electron impact. The resulting ions are then separated by their mass-to-charge ratio and detected.

-

Ion Intensity Measurement: The intensity of the ion signal corresponding to HfCl₄⁺ (and any other relevant species) is measured as a function of the cell temperature.

-

Vapor Pressure Correlation: The partial pressure of HfCl₄ inside the Knudsen cell is related to the measured ion intensity through the following equation:

PHfCl₄ = k * IHfCl₄⁺ * T

where:

-

PHfCl₄ is the partial pressure of HfCl₄.

-

k is a calibration constant for the instrument.

-

IHfCl₄⁺ is the ion intensity of the HfCl₄⁺ species.

-

T is the absolute temperature of the Knudsen cell.

-

-

Thermodynamic Analysis: By measuring the ion intensity over a range of temperatures, the vapor pressure as a function of temperature can be determined. This data is then used in a second-law or third-law analysis to calculate the enthalpy and entropy of sublimation.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for determining the thermochemical data of this compound sublimation using the transpiration method.

References

An In-depth Technical Guide to the Solubility and Reactivity of Hafnium Tetrachloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Hafnium tetrachloride (HfCl₄) is a versatile and highly reactive inorganic compound with a growing number of applications in organic synthesis, catalysis, and materials science. Its utility is intrinsically linked to its behavior in organic solvents, where it can act as a potent Lewis acid. This technical guide provides a comprehensive overview of the solubility and reactivity of this compound in a range of common organic solvents, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Solubility of this compound

This compound is a white, crystalline solid that is highly sensitive to moisture.[1][2] Its solubility in organic solvents is often dictated by its ability to form adducts with the solvent molecules. In its solid state, HfCl₄ exists as a polymer with bridging chloride ligands.[3] The disruption of this polymeric structure through coordination with Lewis basic solvents is crucial for its dissolution.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the nature of the organic solvent. The formation of soluble adducts is a key factor in achieving appreciable concentrations in solution.

| Solvent | Formula | Solubility ( g/100 g solvent) | Temperature (°C) | Observations |

| Acetonitrile | CH₃CN | 25.6 | 25 | Forms a soluble adduct. |

| Diisoamyl ether | (C₅H₁₁)₂O | 11.7 | 25 | Moderate solubility. |

| Nitrobenzene | C₆H₅NO₂ | Very soluble | Not specified | |

| Benzene | C₆H₆ | Highly soluble | Not specified | |

| Toluene | C₇H₈ | Highly soluble | Not specified | |

| Tetrahydrofuran (THF) | C₄H₈O | Highly soluble | Not specified | Forms a stable, soluble 2:1 adduct, HfCl₄(THF)₂.[3] |

| Methanol | CH₃OH | Soluble with reaction | Not specified | Reacts to form alkoxides.[1][2][3][4] |

| Acetone | (CH₃)₂CO | Soluble | Not specified | [1][2][4] |

| Ethanol | C₂H₅OH | Soluble with reaction | Not specified | Vigorous hydrolysis and reaction.[4] |

| Dichloromethane | CH₂Cl₂ | Poorly soluble | Not specified |

Note: Due to the hygroscopic and reactive nature of this compound, solubility can be influenced by trace amounts of water, which leads to the formation of insoluble hafnium oxychlorides.[3] All solubility determinations should be carried out under strictly anhydrous conditions.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of an air-sensitive compound like this compound in an organic solvent. This method is based on the principles of establishing equilibrium between the solid and the solution, followed by quantitative analysis of the saturated solution.

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Thermostatically controlled oil bath or heating mantle

-

Syringes and needles for liquid transfer under inert atmosphere

-

Filter cannula or syringe filter (PTFE, 0.2 µm)

-

Pre-weighed collection flask

-

Analytical balance

-

Apparatus for quantitative analysis of hafnium (e.g., ICP-MS or gravimetric analysis)

Procedure:

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).

-

Charging the Flask: In a glovebox or under a positive pressure of inert gas, add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar.

-

Solvent Addition: Add a known volume or mass of the anhydrous organic solvent to the flask using a syringe.

-

Equilibration: Seal the flask and place it in the thermostatically controlled bath set to the desired temperature. Stir the suspension vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, stop stirring and allow the excess solid to settle.

-

Sampling: Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a filter cannula or syringe filter. This must be done while maintaining a positive pressure of inert gas to avoid contamination.

-

Sample Analysis: Transfer the filtered saturated solution to a pre-weighed, sealed collection flask. Determine the mass of the collected solution.

-

Quantification: Analyze the concentration of hafnium in the collected sample using a suitable analytical technique. Gravimetric analysis (e.g., precipitation as hafnium oxide) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are common methods.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g solvent or mol/L) based on the determined hafnium concentration and the mass or volume of the solvent in the collected sample.

Reactivity of this compound in Organic Solvents

This compound's strong Lewis acidity is the driving force behind its reactivity with a wide array of organic functional groups.[5] These reactions often involve the formation of coordination complexes, which can then undergo further transformations.

Adduct Formation with Lewis Bases

This compound readily forms adducts with Lewis basic organic solvents, particularly those containing oxygen or nitrogen donor atoms. The formation of these adducts often enhances the solubility and modifies the reactivity of the hafnium center.

A prime example is the reaction with tetrahydrofuran (THF), which yields the highly soluble and synthetically useful bis(tetrahydrofuran) adduct, HfCl₄(THF)₂.[3]

Experimental Protocol for the Synthesis of HfCl₄(THF)₂:

This procedure is adapted from the synthesis of analogous transition metal-THF complexes and is suitable for the preparation of the this compound adduct.

Materials:

-

This compound (anhydrous)

-

Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Anhydrous hexane or pentane

-

Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere manifold (Schlenk line)

Procedure:

-

Under an inert atmosphere, suspend this compound in an excess of anhydrous THF in a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The solid this compound will gradually dissolve as the THF adduct forms.

-

Continue refluxing for several hours to ensure complete conversion.

-

Allow the solution to cool to room temperature.

-

Reduce the volume of the THF solution under vacuum.

-

Add an anhydrous, non-coordinating solvent such as hexane or pentane to precipitate the HfCl₄(THF)₂ adduct as a white solid.

-

Isolate the solid product by filtration under inert atmosphere using a Schlenk filter or cannula techniques.

-

Wash the product with fresh anhydrous hexane or pentane and dry under vacuum.

Caption: Formation of the soluble HfCl₄(THF)₂ adduct.

Reactions with Protic Reagents

This compound reacts readily with protic reagents such as water, alcohols, and amines.

-

Hydrolysis: It hydrolyzes vigorously in the presence of water to form hafnium oxychloride (HfOCl₂) and hydrogen chloride (HCl).[3] This reaction underscores the necessity of handling HfCl₄ under strictly anhydrous conditions.

Caption: Hydrolysis of this compound.

-

Alcoholysis: With alcohols, this compound undergoes alcoholysis to form hafnium alkoxides, liberating HCl.[3] The stoichiometry of the reaction can be controlled to produce partially substituted or fully substituted alkoxides.

Reactions with Carbonyl Compounds

As a strong Lewis acid, this compound activates carbonyl compounds towards nucleophilic attack. This property is exploited in various organic transformations.

-

Acetalization: HfCl₄ is an efficient catalyst for the protection of aldehydes and ketones as acetals.[6][7] This reaction is typically carried out in the presence of an alcohol or a diol.

Experimental Protocol for HfCl₄-Catalyzed Acetalization of a Ketone:

Materials:

-

Ketone (e.g., cyclohexanone)

-

Ethylene glycol

-

This compound (catalytic amount, e.g., 1-5 mol%)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of the ketone and ethylene glycol (typically 1.1-1.5 equivalents) in the anhydrous solvent, add a catalytic amount of this compound under an inert atmosphere.

-

Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a mild base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Caption: HfCl₄-catalyzed acetalization workflow.

Friedel-Crafts Reactions

This compound and its derivatives are effective catalysts for Friedel-Crafts alkylation and acylation reactions, offering an alternative to more traditional Lewis acids like aluminum chloride.[5]

Synthesis of Organohafnium Compounds

This compound is a key precursor for the synthesis of a wide range of organohafnium compounds. These reactions typically involve the reaction of HfCl₄ with organometallic reagents.

-

With Grignard Reagents: Reaction with Grignard reagents (RMgX) leads to the formation of organohafnium compounds with hafnium-carbon bonds. For example, tetrabenzylhafnium can be prepared from HfCl₄ and benzylmagnesium chloride.[3]

-

With Organolithium Reagents: Similar to Grignard reagents, organolithium reagents (RLi) can be used to introduce organic groups onto the hafnium center.

-

With Cyclopentadienyl Anions: Reaction with sodium cyclopentadienide (NaCp) or other cyclopentadienyl sources yields hafnocene dichloride (Cp₂HfCl₂), a versatile starting material for a vast area of organometallic chemistry.[3]

Caption: Synthesis of organohafnium compounds from HfCl₄.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid, which is corrosive to skin, eyes, and respiratory tract.[4] Therefore, it is imperative to handle HfCl₄ in a well-ventilated fume hood or a glovebox under an inert atmosphere. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The solubility and reactivity of this compound in organic solvents are central to its utility in modern chemistry. Its ability to form soluble adducts with Lewis basic solvents and its strong Lewis acidity enable a wide range of chemical transformations, from catalysis to the synthesis of complex organometallic structures. A thorough understanding of its behavior in different organic media, coupled with stringent anhydrous handling techniques, is essential for its successful application in research and development. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this versatile reagent.

References

- 1. This compound 98% | CAS 13499-05-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Hafnium(IV) chloride, 98+% (metals basis excluding Zr), Zr <2.7% | Fisher Scientific [fishersci.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Hafnium(IV)_chloride [chemeurope.com]

- 6. Hafnium(IV) Chloride Catalyzes Highly Efficient Acetalization of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

A Preliminary Investigation into the Reaction Mechanisms of Hafnium Tetrachloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hafnium tetrachloride (HfCl₄) is a versatile inorganic compound that serves as a crucial precursor in the synthesis of a wide array of organometallic compounds and materials. Its utility spans from materials science, particularly in the fabrication of high-κ dielectrics for microelectronics, to catalysis in various organic transformations. This technical guide provides a preliminary investigation into the core reaction mechanisms of HfCl₄, offering detailed experimental protocols, quantitative data summaries, and visual representations of key chemical pathways and workflows.

Fundamental Reactions of this compound

This compound is a colorless, crystalline solid that is highly reactive, particularly with nucleophiles. Its chemistry is largely dictated by the Lewis acidic nature of the hafnium(IV) center.

Hydrolysis

HfCl₄ readily hydrolyzes in the presence of water to form hafnium oxychloride (HfOCl₂) and hydrogen chloride (HCl)[1]. This reaction is often undesired as it can lead to the contamination of HfCl₄ samples.

Reaction: HfCl₄ + H₂O → HfOCl₂ + 2 HCl[1]

The gas-phase hydrolysis of HfCl₄ at higher temperatures is a more complex process, initiating with the formation of oxychlorohydroxides, followed by the elimination of HCl. This pathway is favored over the direct production of HfOCl₂ or hafnium dioxide (HfO₂) due to the significant endothermicity associated with the formation of gas-phase HfO₂.[2] The formation of hafnium oxide nanoparticles through a hydrothermal route starting from HfCl₄ has been demonstrated, with the final phase (tetragonal or monoclinic) being dependent on reaction conditions such as temperature, NaOH concentration, and reaction time[3][4][5].

Alcoholysis and Formation of Alkoxides

This compound reacts with alcohols to form hafnium alkoxides, which are important precursors for various materials. The reaction involves the substitution of chloride ligands with alkoxy groups.

General Reaction: HfCl₄ + 4 ROH → Hf(OR)₄ + 4 HCl

A novel electrochemical method for the synthesis of hafnium alkoxides, such as hafnium ethoxide (Hf(OC₂H₅)₄), has been developed. This process involves the anodic dissolution of hafnium metal in anhydrous ethanol, with reported yields as high as 93.09%[6][7].

Formation of Organohafnium Compounds

HfCl₄ is a key starting material for the synthesis of various organohafnium compounds through reactions with organometallic reagents.

-

Reaction with Grignard Reagents: HfCl₄ undergoes salt metathesis with Grignard reagents to produce tetralkyl or tetraaryl hafnium compounds. For example, tetrabenzylhafnium can be prepared from HfCl₄ and benzylmagnesium chloride[1].

-

Reaction with Cyclopentadienyl Anions: The reaction of HfCl₄ with sodium cyclopentadienide yields hafnocene dichloride, a versatile precursor for other hafnocene derivatives.

Reaction: HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl

Catalytic Applications of this compound

As a potent Lewis acid, HfCl₄ and its derivatives are effective catalysts for a range of organic reactions[8].

Friedel-Crafts Reactions

Hafnium-based catalysts, including HfCl₄ and its more soluble triflate derivative (Hf(OTf)₄), are efficient in promoting Friedel-Crafts acylation and alkylation reactions[4][9][10]. These reactions are fundamental for attaching acyl and alkyl groups to aromatic rings. The mechanism typically involves the activation of the acyl or alkyl halide by the Lewis acid to generate a highly electrophilic species that then attacks the aromatic ring[3][11][12].

Cycloaddition Reactions

HfCl₄ has been shown to increase the rate and control of 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings[1]. It has been found to be a superior Lewis acid catalyst compared to others for reactions involving aryl and aliphatic aldoximes, enabling the specific formation of exo-isomers[1].

Ziegler-Natta Polymerization

This compound is a precursor to highly active catalysts for the Ziegler-Natta polymerization of alkenes, particularly propylene[1]. These catalyst systems, often involving a titanium or other group IV metal compound and an organoaluminum co-catalyst, are crucial for producing stereoregular polymers like isotactic polypropylene[9][13]. The mechanism involves the coordination and insertion of the alkene monomer into the transition metal-alkyl bond[11].

Data Presentation

The following tables summarize quantitative data for various reactions involving HfCl₄.

| Aromatic Compound | Acid Anhydride | Major Product | Yield (%) | Reference |

| m-Xylene | Acetic Anhydride | 2,4-Dimethylphenyl methyl ketone | 91 | [4] |

| Toluene | Acetic Anhydride | 4-Methylacetophenone | 85 | [4] |

| Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 98 | [4] |

| Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 99 | [4] |

| Benzene | Benzoic Anhydride | Benzophenone | 88 | [4] |

| Aromatic Compound | Alkyl Chloride | Product | Yield (%) | Reference |

| Benzene | Benzyl chloride | Diphenylmethane | 85 | [4] |

| Toluene | Benzyl chloride | Benzyltoluene | 87 | [4] |

| Benzene | 2-Chloro-2-methylpropane | tert-Butylbenzene | 82 | [4] |

| Toluene | 1-Chloroadamantane | (1-Adamantyl)toluene | 92 | [4] |

| Ligand | Base | Product | Yield (%) | Reference |

| H₃pidiox | KOH | [Hf₅(μ-OH)₄(OH₂)₄(μ-η¹,η¹,η²-Hpidiox-O,N,O′)₄(η¹,η¹,η¹-Hpidiox-O,N,O′)₄]·KCl·3CH₃OH·16H₂O | 60 | [5][11] |

| H₃dihybo | Et₃N | {[Hf₆(μ₃-O)₂(μ-O)₃(OH₂)₆(μ-η¹,η²,η¹-Hdihybo-O,O′,N)₆]Cl₂·(Et₃NHCl)·2CH₃OH·1.5H₂O} | 82 | [5][11] |

| H₃dihybo | Pyridine | {[Hf₆(μ₃-O)₂(μ-O)₃(OCH₃)₂(OH₂)₄(μ-η¹,η²,η¹-Hdihybo-O,O′,N)₆][Hf₆(μ₃-O)₂(μ-O)₃(OH₂)₆(μ-η¹,η²,η¹-Hdihybo-O,O′,N)₆]}Cl₂·C₅H₅N·CH₃OH·5H₂O | 75 | [5][11] |